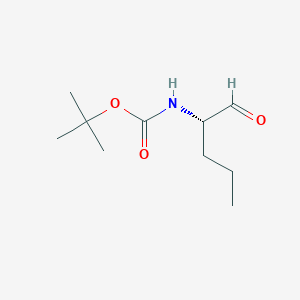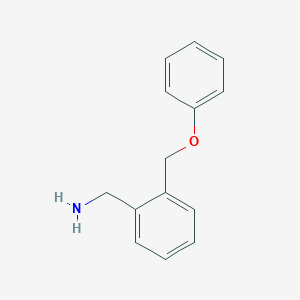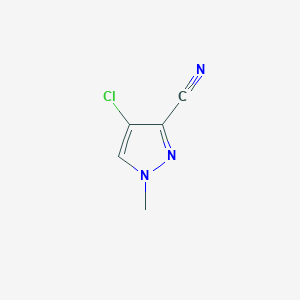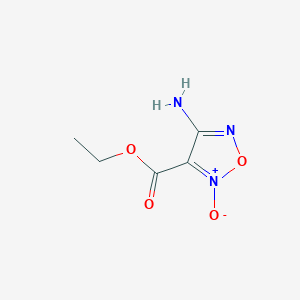
4,6-Diethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethylpyridin-2-amine is a chemical compound that belongs to the family of pyridine amines. It is a synthetic molecule that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 4,6-Diethylpyridin-2-amine is not fully understood. However, it is believed to act as a modulator of various biological pathways, including the activity of enzymes and receptors. It has been shown to interact with proteins such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter regulation, respectively.
Biochemische Und Physiologische Effekte
4,6-Diethylpyridin-2-amine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,6-Diethylpyridin-2-amine in lab experiments is its unique properties, which make it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
For research involving 4,6-Diethylpyridin-2-amine include the development of new drug candidates and the investigation of its potential neuroprotective effects.
Synthesemethoden
The synthesis of 4,6-Diethylpyridin-2-amine can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 2,6-diethylpyridine with chloroacetyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with ammonia to yield 4,6-Diethylpyridin-2-amine. Other methods of synthesis involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4,6-Diethylpyridin-2-amine has been extensively studied for its potential applications in various scientific research fields. One of the primary uses of this compound is in medicinal chemistry, where it has been investigated as a potential drug candidate for various diseases, including cancer and neurological disorders. In biochemistry, 4,6-Diethylpyridin-2-amine has been used as a tool to study the structure and function of proteins and enzymes. It has also been used in pharmacology to investigate the pharmacokinetics and pharmacodynamics of drugs.
Eigenschaften
CAS-Nummer |
185417-52-1 |
|---|---|
Produktname |
4,6-Diethylpyridin-2-amine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4,6-diethylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-7-5-8(4-2)11-9(10)6-7/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
UIPGPWUHXJEAAX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC(=C1)N)CC |
Kanonische SMILES |
CCC1=CC(=NC(=C1)N)CC |
Synonyme |
2-Pyridinamine,4,6-diethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)




![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)






